![molecular formula C11H14O2 B2364996 3-(3-Methoxy-4-methylphenyl)propanal CAS No. 1378511-15-9](/img/structure/B2364996.png)
3-(3-Methoxy-4-methylphenyl)propanal
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Overview
Description
3-(3-Methoxy-4-methylphenyl)propanal, also known as MMP, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of aromatic aldehydes and has a molecular formula of C10H12O2. In
Mechanism Of Action
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)propanal is complex and involves multiple pathways. Studies have shown that 3-(3-Methoxy-4-methylphenyl)propanal induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 3-(3-Methoxy-4-methylphenyl)propanal has also been found to inhibit the expression of cancer-promoting genes such as c-Myc and cyclin D1. In addition, 3-(3-Methoxy-4-methylphenyl)propanal has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical And Physiological Effects
3-(3-Methoxy-4-methylphenyl)propanal has been found to have a variety of biochemical and physiological effects. Studies have shown that 3-(3-Methoxy-4-methylphenyl)propanal can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, 3-(3-Methoxy-4-methylphenyl)propanal has been found to have neuroprotective effects by reducing oxidative stress and inhibiting the expression of pro-inflammatory cytokines. 3-(3-Methoxy-4-methylphenyl)propanal has also been found to have anti-angiogenic effects, which may be useful in the treatment of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(3-Methoxy-4-methylphenyl)propanal is its high purity and yield, which makes it a viable compound for scientific research. Additionally, 3-(3-Methoxy-4-methylphenyl)propanal has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers. However, there are also limitations to the use of 3-(3-Methoxy-4-methylphenyl)propanal in lab experiments. For example, 3-(3-Methoxy-4-methylphenyl)propanal can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 3-(3-Methoxy-4-methylphenyl)propanal is complex and may require further study to fully understand its effects.
Future Directions
There are many potential future directions for research on 3-(3-Methoxy-4-methylphenyl)propanal. One area of interest is the development of 3-(3-Methoxy-4-methylphenyl)propanal analogs with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Methoxy-4-methylphenyl)propanal and its effects on different cell types. Another area of interest is the development of combination therapies that incorporate 3-(3-Methoxy-4-methylphenyl)propanal with other anticancer agents. Finally, research is needed to explore the potential use of 3-(3-Methoxy-4-methylphenyl)propanal in the treatment of other diseases such as neurodegenerative disorders and inflammation.
Synthesis Methods
The synthesis of 3-(3-Methoxy-4-methylphenyl)propanal involves the reaction of 3-methoxy-4-methylbenzaldehyde with propanal in the presence of a catalyst. This reaction results in the formation of 3-(3-Methoxy-4-methylphenyl)propanal, which can be purified through various methods such as column chromatography or recrystallization. The synthesis of 3-(3-Methoxy-4-methylphenyl)propanal has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
Scientific Research Applications
3-(3-Methoxy-4-methylphenyl)propanal has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 3-(3-Methoxy-4-methylphenyl)propanal exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, 3-(3-Methoxy-4-methylphenyl)propanal has been found to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting the expression of cancer-promoting genes. 3-(3-Methoxy-4-methylphenyl)propanal has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
3-(3-methoxy-4-methylphenyl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUAMKVWCRCNLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-4-methylphenyl)propanal |
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